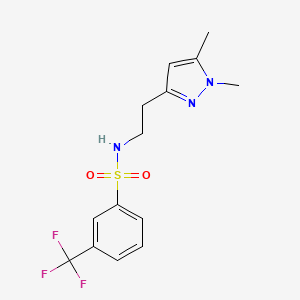

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide

Description

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative featuring a pyrazole core substituted with two methyl groups and a trifluoromethylated benzene ring. Its synthesis likely involves coupling a pyrazole-ethylamine intermediate with 3-(trifluoromethyl)benzenesulfonyl chloride, a method analogous to other sulfonamide syntheses .

Properties

IUPAC Name |

N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-3-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F3N3O2S/c1-10-8-12(19-20(10)2)6-7-18-23(21,22)13-5-3-4-11(9-13)14(15,16)17/h3-5,8-9,18H,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTRSYCXXAJRXNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)CCNS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F3N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide typically involves multiple steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions.

Alkylation: The pyrazole ring is then alkylated using an appropriate alkyl halide, such as 2-bromoethylamine, to introduce the ethyl linker.

Sulfonamide Formation: The final step involves the reaction of the alkylated pyrazole with 3-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the desired sulfonamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the sulfonamide or pyrazole moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides are often employed in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory and Anticancer Properties

The pyrazole moiety is known for its pharmacological activities, including anti-inflammatory and anticancer effects. Research has shown that compounds containing pyrazole structures exhibit significant inhibition against various cancer cell lines and inflammatory pathways. For instance, studies indicate that derivatives of pyrazole can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory processes .

Case Study: Pyrazole Derivatives in Cancer Treatment

A study highlighted the anticancer potential of pyrazole-containing compounds against multiple cancer cell lines, including MCF7 (breast cancer) and HepG2 (liver cancer). The findings revealed that certain derivatives exhibited IC50 values as low as 3.79 µM, indicating their potency as therapeutic agents .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF7 | 3.79 |

| Compound B | HepG2 | 12.50 |

| Compound C | NCI-H460 | 42.30 |

Agrochemical Applications

Fungicidal Activity

Research has demonstrated that compounds similar to N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide can be effective fungicides. The trifluoromethyl group enhances the bioactivity of the compound, making it suitable for agricultural applications .

Case Study: Fungicidal Compositions

A patent describes a combination of pyrazole derivatives with other active ingredients to enhance fungicidal efficacy against various plant pathogens. The results indicated improved performance compared to traditional fungicides, showcasing the potential of these compounds in crop protection strategies .

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions that require careful optimization to improve yield and purity. Techniques such as continuous flow synthesis and advanced purification methods are often employed to enhance the scalability of production processes.

Mechanism of Action

The mechanism of action of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The trifluoromethyl group may enhance binding affinity and selectivity, while the pyrazole ring could facilitate interactions with active sites or binding pockets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Patented Compounds

lists excluded compounds in a patent for cancer and antiviral therapies, including sulfonamide and benzamide derivatives. While none directly match the target compound, structural parallels exist:

- N-[2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-2-[[(2-methyl-4-thiazolyl)methyl]thio]-benzamide: Shares a trifluoromethyl group and heterocyclic core (thiazole vs. pyrazole) but incorporates a thioether linkage absent in the target compound .

- 2-[[(3-methyl-5-isoxazolyl)methyl]thio]-N-[2-[[2-nitro-4-(trifluoromethyl)phenyl]amino]ethyl]-benzamide: Features a nitro group and isoxazole, differing in electronic properties compared to the pyrazole in the target molecule .

Perfluorinated Benzenesulfonamides

describes perfluorinated benzenesulfonamides, such as [52026-59-2] and [93819-97-7], which share the benzenesulfonamide backbone but have extended perfluoroalkyl chains. These compounds exhibit extreme hydrophobicity and chemical inertness, making them suitable for industrial applications (e.g., surfactants) rather than drug design.

Functional and Physicochemical Comparison

*Estimated based on substituent contributions.

Research Implications and Gaps

- Crystallography : The compound’s crystal packing and hydrogen-bonding patterns could be analyzed using SHELX programs, as described in , to predict solubility and stability .

- Further in vitro screening is needed.

- Synthetic Optimization : Methods from , such as using TBAB for nucleophilic substitutions, could improve yields in large-scale synthesis .

Biological Activity

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide, a compound belonging to the class of pyrazole derivatives, has garnered attention due to its potential biological activities. This article presents a detailed overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a trifluoromethyl group and a sulfonamide moiety, which are critical for its biological activity.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has been evaluated against various cancer cell lines:

- MCF7 (breast cancer) : Exhibited IC50 values indicating significant cytotoxicity.

- NCI-H460 (lung cancer) : Demonstrated growth inhibition with an IC50 value of 42.30 µM.

Table 1 summarizes the cytotoxicity data against different cancer cell lines:

2. Anti-inflammatory Activity

The compound has shown promising anti-inflammatory effects. In various assays, it inhibited cyclooxygenase (COX) enzymes, which are key mediators in inflammation:

- COX-1 Inhibition : IC50 values were reported at 5.40 µM.

- COX-2 Inhibition : IC50 values were significantly lower at 0.01 µM.

This selectivity for COX-2 suggests potential therapeutic applications in treating inflammatory diseases without the gastrointestinal side effects commonly associated with non-selective COX inhibitors.

The biological activity of this compound is attributed to its ability to modulate key signaling pathways involved in cell proliferation and inflammation. The trifluoromethyl group enhances lipophilicity, aiding in cellular uptake and interaction with target proteins.

Case Studies

Several studies have explored the efficacy of this compound in vivo and in vitro:

- In Vitro Study on Cancer Cells : A study by Nakao et al. demonstrated that pyrazole derivatives, including this compound, induced apoptosis in cancer cells through the activation of caspase pathways .

- In Vivo Anti-inflammatory Study : Research indicated that administration of the compound led to significant reductions in edema in animal models, confirming its anti-inflammatory properties .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide, and what challenges arise during optimization?

- Methodology : The synthesis typically involves coupling a pyrazole intermediate with a sulfonamide moiety. Key steps include:

- Trifluoromethylation : Use of reagents like 1-trifluoromethyl-3-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazole ( ) or trifluoromethylating agents (e.g., TMAF) under controlled conditions.

- Sulfonamide Formation : Reacting 3-(trifluoromethyl)benzenesulfonyl chloride with the pyrazole-ethylamine intermediate in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) ( ).

- Challenges : Poor yields due to steric hindrance from the ethyl linker and pyrazole substituents. Optimization may require temperature control (0–5°C for exothermic steps) and catalytic additives (e.g., TBAB for phase transfer) ( ).

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

- NMR :

- ¹H NMR : Peaks at δ 2.1–2.3 ppm (pyrazole methyl groups), δ 3.4–3.6 ppm (ethyl CH₂), and δ 7.5–8.1 ppm (aromatic protons from the benzene ring) ( ).

- ¹³C NMR : Signals for CF₃ (~120 ppm, quartets) and sulfonamide S=O (~165 ppm) ( ).

Q. What are the key physicochemical properties (solubility, stability) influencing experimental design?

- Solubility : Limited solubility in water; prefers DMSO, DMF, or acetonitrile. LogP ~3 (calculated), indicating moderate hydrophobicity ( ).

- Stability : Sensitive to light and moisture due to the sulfonamide group. Store under inert gas (N₂/Ar) at –20°C ( ).

Q. Which in vitro assays are suitable for evaluating its biological activity (e.g., COX-2 inhibition)?

- COX-2 Inhibition : Use recombinant COX-2 enzyme assays with arachidonic acid as substrate, measuring prostaglandin E₂ (PGE₂) production via ELISA ( ).

- Cell-Based Assays : Evaluate cytotoxicity (MTT assay) and anti-inflammatory activity (e.g., IL-6/IL-1β suppression in LPS-stimulated macrophages) ( ).

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for enhanced selectivity?

- Pyrazole Substituents : Methyl groups at positions 1 and 5 (pyrazole ring) reduce metabolic degradation ( ).

- Ethyl Linker : Lengthening the chain may improve binding to hydrophobic pockets but risks off-target interactions ( ).

- Trifluoromethyl Group : Enhances metabolic stability and electron-withdrawing effects, critical for COX-2 affinity ( ).

- Methodology : Parallel synthesis of analogs with systematic substituent variations, followed by molecular docking (e.g., AutoDock Vina) and MD simulations ( ).

Q. What crystallographic strategies resolve conformational ambiguities in the solid-state structure?

- Single-Crystal X-Ray Diffraction : Grow crystals via slow evaporation (e.g., ethanol/water mix). Use SHELX programs for structure solution and refinement ( ).

- Hydrogen Bonding Analysis : Identify motifs (e.g., R₂²(8) patterns) using CrystalExplorer for Hirshfeld surface analysis ( ).

- Thermal Motion : Apply anisotropic displacement parameters to assess flexibility in the ethyl linker ( ).

Q. How do computational methods (DFT, molecular docking) predict binding modes and metabolic pathways?

- Docking : Simulate interactions with COX-2 (PDB ID: 3LN1) using Glide or GOLD. The trifluoromethyl group should occupy the hydrophobic pocket near Val523 ( ).

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to evaluate electronic effects (e.g., sulfonamide charge distribution) ( ).

- Metabolism Prediction : Use MetaSite to identify likely CYP450 oxidation sites (e.g., ethyl linker or pyrazole methyl groups) ( ).

Q. What methodologies address contradictions in biological data (e.g., divergent IC₅₀ values across studies)?

- Source Analysis : Compare assay conditions (e.g., enzyme purity, substrate concentration). For COX-2, ensure isoform-specific inhibitors are excluded ( ).

- Statistical Reconciliation : Apply multivariate regression to account for variables like cell line heterogeneity or solvent effects ().

- Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) for binding kinetics and cellular thermal shift assays (CETSA) ( ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.